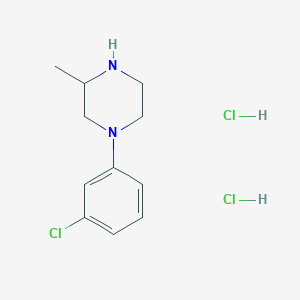
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a derivative of piperazine featuring a chlorophenyl and a methyl group attached to the piperazine ring. Piperazine derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of chlorophenylpiperazine derivatives can be achieved through various methods. One approach involves the reaction of chlorophenyl diazonium salts with quinoxaline derivatives, as seen in the synthesis of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones . Another method for synthesizing piperazine derivatives is the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high enantiomeric purity after resolution . Additionally, the synthesis of 2,3-dichlorophenylpiperazine from 2,3-dichloroaniline has been developed, showcasing a pathway that utilizes cheap raw materials and catalysts, and is insensitive to moisture .
Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride would consist of a piperazine ring with a methyl group and a chlorophenyl group attached to it. The presence of the chlorophenyl group can influence the electronic properties of the molecule and potentially its tautomeric equilibria, as observed in related compounds . The stereochemistry of piperazine derivatives can be complex, with the possibility of enantiomers and diastereomers, which can be separated and identified using various methods .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. The reactivity of such compounds can be influenced by substituents on the piperazine ring. For instance, the chlorophenyl group can engage in electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atom. The synthesis of 2,3-dichlorophenylpiperazine involves the formation of an intermediate diazonium salt, which is a common reactive intermediate in the chemistry of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride would be influenced by its molecular structure. The presence of the chlorophenyl group would likely increase the compound's density and melting point compared to unsubstituted piperazine. The compound's solubility in various solvents would be an important characteristic, especially for its application in chemical syntheses and pharmaceutical formulations. The titration of related compounds, such as 1,4-diphenylpiperazine, has been studied to understand their acid-base behavior, which is crucial for identifying and quantifying these compounds in mixtures .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- One-Pot Synthesis and Molecular Insight : A study demonstrated the one-pot synthesis of enaminones, including those with a methylpiperazine structure, providing insights into their chemical features and electronic properties (Barakat et al., 2020).
Biological Activity and Pharmacological Properties
- Antimycobacterial Agents : Research on 1,5-Diphenylpyrrole derivatives, incorporating a methylpiperazine structure, explored their activity against Mycobacterium tuberculosis, highlighting the influence of lipophilic substituents (Biava et al., 2008).
- Cytotoxicity Evaluation : A study synthesized acrylophenones with N-methylpiperazine and evaluated their cytotoxicities towards various human carcinoma and fibroblast cell lines, suggesting potential in cancer research (Gul et al., 2016).
Material Science and Chemistry Applications
- Catalysis in Organic Synthesis : An N-methylpiperazine-functionalized polyacrylonitrile fiber was developed to catalyze the Gewald reaction, showing high efficiency and recyclability (Ma et al., 2012).
Synthesis of Specific Compounds
- Synthesis of Specific Derivatives : Various studies reported the synthesis of specific compounds incorporating the methylpiperazine structure, including synthesis of quinazolin derivatives (Alagarsamy et al., 2012) and other novel heterocyclic compounds (Bekircan et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULTRNZBVNCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2500722.png)
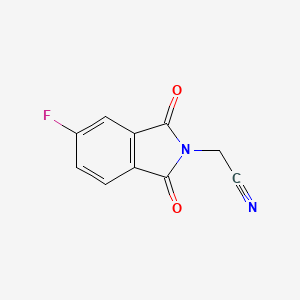
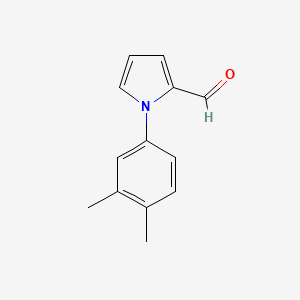

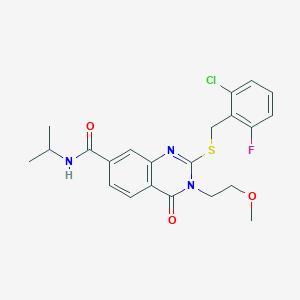
![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
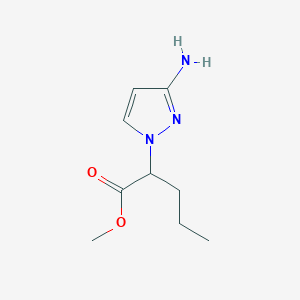
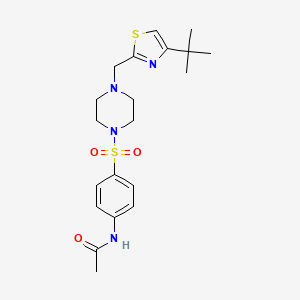
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)
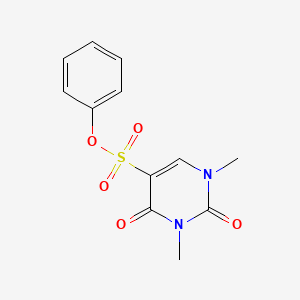
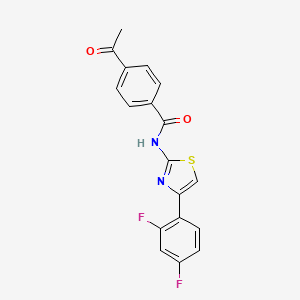
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
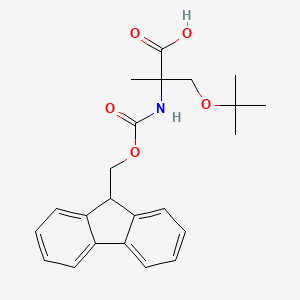
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)